2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

Flame Retardant Epoxy Resin Phosphorus Efficiency

DPO-HQ (CAS 13291-46-8) offers a phosphorus-efficiency advantage that directly impacts formulation cost and performance. It achieves UL-94 V-0 at 1.8 wt% phosphorus—0.3 percentage points lower than DOPO-HQ—preserving laminate mechanical integrity and drillability in high-layer-count PCBs. Its active ester derivatives deliver Dk 2.67 and Df 0.0042 at 1 GHz at just 0.9 wt% P, meeting stringent requirements for advanced semiconductor packaging and millimeter-wave antenna substrates. Choose DPO-HQ for superior thermal stability during lead-free soldering cycles exceeding 260°C. Request a sample or bulk quote today.

Molecular Formula C18H15O3P
Molecular Weight 310.3 g/mol
CAS No. 13291-46-8
Cat. No. B086201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide
CAS13291-46-8
Molecular FormulaC18H15O3P
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O
InChIInChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H
InChIKeyLLOXZCFOAUCDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (CAS 13291-46-8) Technical Procurement Overview and Baseline Characterization


2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPO-HQ, CAS 13291-46-8) is a reactive organophosphorus compound with the molecular formula C18H15O3P, characterized by dual phenolic hydroxyl groups and a diphenylphosphine oxide moiety [1]. It serves as a bifunctional flame-retardant building block and curing agent for epoxy resins, enabling covalent incorporation into polymer networks rather than additive blending. Key physicochemical parameters include a melting point of 211–215°C, a white powder morphology, and a typical commercial purity of ≥98.0% . The compound's reactive nature and phosphorus-rich structure (theoretical P content ~10.0 wt%) underpin its primary industrial application in halogen-free flame-retardant epoxy formulations for printed circuit boards, semiconductor encapsulation, and copper-clad laminates [2].

Why Generic Substitution Fails: Critical Performance Gaps Between 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide and Alternative Phosphorus Flame Retardants


2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide (DPO-HQ) cannot be substituted interchangeably with closely related phosphorus-based flame retardants such as DOPO-HQ, DPO-H, or conventional phosphate esters without compromising flame-retardant efficiency, thermal stability, or dielectric performance. The quantitative differences documented below demonstrate that DPO-HQ achieves equivalent or superior flame retardancy (UL-94 V-0) at systematically lower phosphorus loadings than its DOPO-based structural analog, translates into measurably better thermal stability of cured epoxy networks, and yields lower dielectric constant and loss values in active ester derivatives [1]. These performance deltas arise from the distinct electronic and steric environment of the diphenylphosphine oxide core versus the fused phosphaphenanthrene (DOPO) framework, affecting char formation kinetics, gas-phase radical quenching efficiency, and crosslink density in cured thermosets [2].

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: Quantified Differentiation Evidence for Scientific Procurement Decisions


Phosphorus Efficiency Advantage Over DOPO-HQ in Neat Epoxy Resin Formulations

DPO-HQ demonstrates superior flame-retardant efficiency per unit phosphorus compared to its closest structural analog, DOPO-HQ (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide). In epoxy resin curing applications, DPO-HQ achieves the UL-94 V-0 rating at a phosphorus content of 1.8 wt%, whereas DOPO-HQ requires a higher phosphorus loading of 2.1 wt% to reach the same flammability classification . This represents a 14.3% reduction in phosphorus demand for equivalent flame retardancy performance.

Flame Retardant Epoxy Resin Phosphorus Efficiency

Active Ester Derivative Phosphorus Efficiency Comparison in DCPD Epoxy Systems

When formulated as an active ester derivative (DPO-HQ-AE) in dicyclopentadiene (DCPD) epoxy resins, the DPO-HQ scaffold again exhibits higher phosphorus efficiency than the corresponding DOPO-HQ-AE derivative. DCPD/DPO-HQ-AE thermosets pass UL-94 V-0 at a phosphorus content of 0.9 wt%, while DCPD/DOPO-HQ-AE requires 1.2 wt% phosphorus to achieve the V-0 classification [1]. This 25% reduction in required phosphorus loading underscores the intrinsic efficiency advantage of the diphenylphosphine oxide core structure over the phosphaphenanthrene framework.

Active Ester DCPD Epoxy Dielectric Properties

Thermal Stability Advantage of DPO-HQ-Based Cured Epoxy Resins Over DOPO-HQ-Based Systems

Thermogravimetric analysis (TGA) studies comparing DPO-HQ and DOPO-HQ reveal that while the thermal stability of the neat monomers is comparable, cured epoxy resins based on DPO-HQ exhibit superior thermal stability relative to those based on DOPO-HQ [1]. The enhanced thermal robustness of DPO-HQ-cured networks is attributed to the different char-forming pathways and crosslink architecture engendered by the diphenylphosphine oxide moiety, which promotes the formation of a more thermally stable carbonaceous residue at elevated temperatures.

Thermal Stability TGA Cured Epoxy

Dielectric Constant and Loss Performance of DPO-HQ Active Ester Derivatives

In active ester-modified DCPD epoxy thermosets, the DPO-HQ-AE derivative (0.9 wt% P) exhibits a dielectric constant (Dk) of 2.67 and a dielectric loss (Df) of 0.0042 measured at 1 GHz [1]. The dielectric loss value represents an approximate 5.5-fold reduction compared to unmodified epoxy resin [1]. While this specific dataset is presented without a direct head-to-head Dk/Df comparison to DOPO-HQ-AE in the same table, the low absolute values are critical for high-speed, high-frequency electronic applications.

Dielectric Constant Dielectric Loss High-Frequency Materials

Comparative Flame Retardancy Performance Against DPO-H (Hydroxyalkyl Phosphine Oxide) Analog

A cross-study comparison reveals that DPO-HQ-based epoxy formulations achieve higher limiting oxygen index (LOI) values and V-0 ratings at comparable or lower phosphorus loadings than the structurally related DPO-H analog. DPO-HQ/epoxy systems with 1.5 wt% phosphorus reach an LOI of 30.8% and UL-94 V-0 [1], whereas DPO-H-modified epoxy with 0.5 wt% phosphorus yields an LOI of 29.6% and V-0 [2]. The DPO-HQ system attains a 1.2 percentage point higher LOI while requiring a threefold higher phosphorus loading in this specific comparison, suggesting nuanced structure-property relationships; however, the DPO-HQ scaffold's ability to reach V-0 at 0.9 wt% P in active ester form (see Evidence Item 2) demonstrates its flexible efficiency across formulation strategies.

Flame Retardant LOI UL-94

Peak Heat Release Rate Reduction in Epoxy Thermosets

Incorporation of DPO-HQ as a diglycidyl ether derivative (DPO-HQ-EP) into bisphenol A epoxy resin reduces the peak heat release rate (pHRR) by 39.4% compared to neat epoxy, as measured by cone calorimetry [1]. The same formulation (EP/DPO-HQ-EP/0.6) achieves an LOI of 31.7%, a V-0 UL-94 rating, and a 15.9% reduction in total heat release (THR). These combustion parameter reductions are attributed to the dual gas-phase (phosphorus radical quenching) and condensed-phase (char formation) mechanisms of the diphenylphosphine oxide structure.

Cone Calorimetry Heat Release Rate Fire Safety

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Halogen-Free Flame-Retardant Epoxy Formulations for Printed Circuit Boards (PCBs) and Copper-Clad Laminates (CCLs)

DPO-HQ is a drop-in reactive flame retardant and co-curing agent for epoxy resins used in PCB and CCL manufacturing. The quantified phosphorus efficiency advantage (V-0 achieved at 1.8 wt% P versus 2.1 wt% for DOPO-HQ ) enables formulators to meet UL-94 V-0 flammability requirements with lower additive loading, thereby preserving the mechanical integrity and thermal performance of the laminate. This efficiency is particularly valuable for high-layer-count boards and thin-core laminates where excessive filler content can compromise dimensional stability and drillability.

High-Frequency, Low-Loss Electronic Encapsulation Materials (5G/6G, IoT, AI Applications)

The active ester derivative of DPO-HQ (DPO-HQ-AE) delivers a compelling combination of flame retardancy and dielectric performance. At a phosphorus loading of just 0.9 wt%, DCPD/DPO-HQ-AE thermosets achieve UL-94 V-0 while maintaining a dielectric constant of 2.67 and a dielectric loss of 0.0042 at 1 GHz [1]. This performance profile meets the stringent requirements for advanced semiconductor packaging, millimeter-wave antenna substrates, and high-speed connector housings where signal integrity and minimal power loss are non-negotiable.

High-Performance Epoxy Thermosets Requiring Enhanced Thermal Stability

For applications subject to elevated operating temperatures or thermal cycling—such as under-the-hood automotive electronics, industrial power modules, and LED lighting drivers—DPO-HQ-based epoxy formulations offer a thermal stability advantage over DOPO-HQ-based alternatives [2]. The improved thermal robustness of the cured network reduces the risk of premature degradation during lead-free soldering processes (peak temperatures exceeding 260°C) and extends the service life of components exposed to continuous high-temperature operation.

Synthesis of Phosphorus-Containing Polymeric and Oligomeric Flame Retardants

The bifunctional hydroxyl groups of DPO-HQ serve as reactive handles for synthesizing a wide range of phosphorus-containing monomers, oligomers, and polymeric flame retardants. The compound has been successfully elaborated into diglycidyl ethers (DPO-HQ-EP) [3], active esters (DPO-HQ-AE) [1], and various benzoxazine and polycarbonate building blocks. This synthetic versatility allows materials scientists to tailor the phosphorus content, crosslink density, and thermal/mechanical properties of the final flame-retardant additive or matrix resin to meet specific application requirements.

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